

3-[(4-Chlorophenyl)thio]-1-propanamine molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 3-[(4-Chlorophenyl)thio]-1-propanamine

CAS No.: 104864-09-7

Cat. No.: B185559

[Get Quote](#)

Topic: Chemo-Structural Analysis and Synthetic Utility of **3-[(4-Chlorophenyl)thio]-1-propanamine** Content Type: Technical Reference Guide Audience: Medicinal Chemists and Drug Discovery Specialists

Executive Summary

3-[(4-Chlorophenyl)thio]-1-propanamine (CAS: 104864-09-7) represents a critical heteroatom-substituted scaffold in fragment-based drug discovery (FBDD). Structurally, it serves as a lipophilic linker, connecting a halogenated aryl tail to a primary amine headgroup via a thioether bridge. This specific architecture renders it a valuable precursor for serotonin reuptake inhibitors (SRIs) and antihistamine analogs, where the sulfur atom acts as a bioisostere for methylene groups, modulating metabolic stability and oxidation potential (sulfoxide/sulfone transitions).

This guide delineates the precise physicochemical parameters, robust synthetic pathways, and analytical validation protocols required to utilize this compound in high-purity pharmaceutical applications.

Part 1: Physicochemical Profile

The following data constitutes the baseline identity for **3-[(4-Chlorophenyl)thio]-1-propanamine**. These values are critical for stoichiometry calculations and mass spectrometry calibration.

Parameter	Value	Technical Note
IUPAC Name	3-(4-Chlorophenyl)sulfanylpropan-1-amine	Preferred nomenclature for patent filings.
CAS Number	104864-09-7	Distinct from the propyl (non-thio) analog (CAS 18655-50-0).
Molecular Formula	C ₉ H ₁₂ ClNS	Heteroatom count: 3 (Cl, N, S).
Molecular Weight	201.72 g/mol	Average mass.
Monoisotopic Mass	201.0379 Da	Based on ³⁵ Cl and ³² S. Use for HRMS [M+H] ⁺ calc: 202.0452.
LogP (Predicted)	-2.2 – 2.5	Moderate lipophilicity; crosses blood-brain barrier (BBB).
pKa (Predicted)	-9.5 (Amine)	Exists as a cationic ammonium species at physiological pH (7.4).
Physical State	Viscous Oil / Low-melting Solid	Often stored as the Hydrochloride (HCl) salt for stability.

Part 2: Synthetic Architecture

As a Senior Scientist, I recommend avoiding direct alkylation of 3-halopropylamines with thiophenols due to the high risk of polymerization and S/N-dialkylation byproducts. Instead, the Gabriel Synthesis Modification (Phthalimide Protection) is the industry-standard protocol for ensuring regioselectivity and high purity.

Mechanism of Action

The synthesis relies on the high nucleophilicity of the thiolate anion (generated from 4-chlorothiophenol) attacking the alkyl halide. The phthalimide group protects the nitrogen, preventing it from acting as a competing nucleophile.

Experimental Protocol

Reagents:

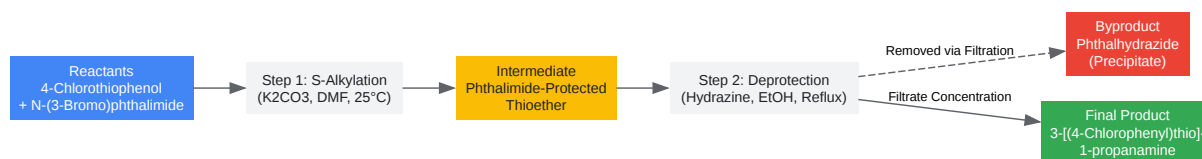
- 4-Chlorothiophenol (1.0 eq)
- N-(3-Bromopropyl)phthalimide (1.1 eq)
- Potassium Carbonate (K_2CO_3) (2.0 eq)
- Solvent: DMF (Anhydrous)
- Deprotection: Hydrazine Hydrate ($NH_2NH_2 \cdot H_2O$)

Step-by-Step Workflow:

- **Thiolate Formation:** In a dry round-bottom flask under N_2 atmosphere, dissolve 4-chlorothiophenol in anhydrous DMF. Add K_2CO_3 and stir at $0^\circ C$ for 30 minutes. Why: Deprotonation increases the nucleophilicity of sulfur without promoting disulfide formation.
- **S-Alkylation:** Dropwise add N-(3-bromopropyl)phthalimide dissolved in DMF. Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2).
- **Intermediate Isolation:** Quench with ice water. The phthalimide-protected intermediate usually precipitates. Filter and wash with cold water. Recrystallize from Ethanol.
- **Hydrazinolysis (Deprotection):** Suspend the intermediate in Ethanol. Add Hydrazine Hydrate (3.0 eq) and reflux for 2 hours. A white precipitate (phthalhydrazide) will form.
- **Final Purification:** Cool, filter off the phthalhydrazide. Concentrate the filtrate. Dissolve the residue in DCM, wash with 1M NaOH (to remove residual thiols), dry over $MgSO_4$, and

concentrate to yield the free amine oil.

Visualized Pathway (DOT Diagram)



[Click to download full resolution via product page](#)

Figure 1: Regioselective synthesis via Phthalimide protection to prevent N-alkylation side reactions.

Part 3: Analytical Validation

Trustworthiness in chemical biology requires self-validating analytical data. Upon synthesis, the following spectral signatures confirm the structure.

Nuclear Magnetic Resonance ($^1\text{H-NMR}$)

Solvent: CDCl_3 , 400 MHz

- Aromatic Region (7.2 – 7.4 ppm): Two doublets (integration 2H each) characteristic of the para-substituted chlorophenyl ring. The AA'BB' system confirms the 1,4-substitution.
- S-CH₂ (2.9 – 3.0 ppm): Triplet.^[1] The sulfur atom deshields these protons significantly compared to a methylene chain.
- N-CH₂ (2.7 – 2.8 ppm): Triplet. Protons adjacent to the amine.^[2]
- Central -CH₂- (1.7 – 1.9 ppm): Quintet. The bridge protons.

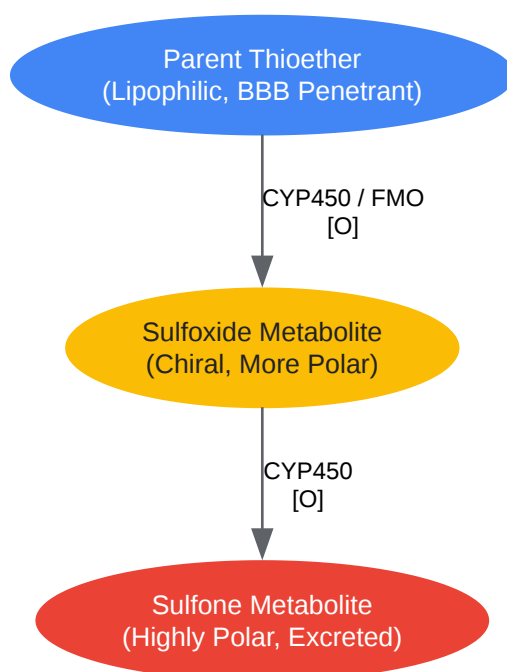
Mass Spectrometry (LC-MS)

- Ionization: Electrospray Ionization (ESI+).

- Parent Ion: Look for $[M+H]^+ = 202.0$.
- Isotope Pattern: A distinct M+2 peak at 204.0 (approx. 33% height of M) confirms the presence of one Chlorine atom (^{37}Cl isotope).
- Fragmentation: Loss of NH_3 (M-17) is common in primary amines.

Metabolic Logic & Stability

The thioether (-S-) linkage is susceptible to metabolic oxidation by Flavin-containing Monooxygenases (FMOs) or Cytochrome P450s.



[Click to download full resolution via product page](#)

Figure 2: Predicted metabolic oxidation pathway. The transition from Thioether to Sulfone significantly alters pharmacokinetics.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6485772, 3-(4-Chlorophenyl)sulfanylpropan-1-amine. Retrieved from [[Link](#)]

- BindingDB.Target Interaction Profile: **3-[(4-chlorophenyl)thio]-1-propanamine** derivatives. Retrieved from [[Link](#)]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. derpharmachemica.com](https://www.derpharmachemica.com) [[derpharmachemica.com](https://www.derpharmachemica.com)]
- [2. 3-\(4-Chlorophenyl\)propan-1-amine | C9H12ClN | CID 6485772 - PubChem](https://pubchem.ncbi.nlm.nih.gov/compound/3-(4-chlorophenyl)propan-1-amine) [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-[(4-Chlorophenyl)thio]-1-propanamine molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b185559/docs#3-4-chlorophenyl-thio-1-propanamine-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)